molecular formula C23H24N4O2 B2485418 N-(2,3-dimethylphenyl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 941880-25-7

N-(2,3-dimethylphenyl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No.: B2485418
CAS No.: 941880-25-7
M. Wt: 388.471
InChI Key: ICZHBUQWDQIARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.471. The purity is usually 95%.
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Biological Activity

N-(2,3-dimethylphenyl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes an indole moiety and a 1,3,4-oxadiazole ring. Its molecular formula is C₁₈H₁₈N₄O, with a molecular weight of approximately 388.5 g/mol .

Synthesis

Various synthetic routes have been explored to produce this compound effectively. The synthesis typically involves the reaction of substituted indoles with oxadiazole derivatives under controlled conditions to yield the target compound with high purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Mechanism of Action
16aSK-MEL-20.65Cell cycle arrest at G0-G1 phase
16bPANC-12.41Induction of apoptosis

These findings indicate that structural modifications in oxadiazole derivatives can enhance their anticancer properties .

Enzyme Inhibition

The compound exhibits inhibitory activity against certain enzymes relevant in cancer progression. For example, it has been reported to inhibit human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis.

EnzymeInhibition TypeKᵢ (nM)
hCA IXCompetitive89
hCA IINon-competitive0.75

This inhibition suggests that this compound may serve as a lead compound for developing selective hCA inhibitors .

Case Studies

In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines including MCF-7 and HeLa cells. The results indicated that it could induce apoptosis without significantly affecting normal cells at higher concentrations .

Example Study

A study conducted on MCF-7 cells reported an IC₅₀ value of 0.65 µM for related oxadiazole compounds, indicating substantial anticancer activity while sparing normal cells . Flow cytometry analyses further revealed that these compounds could disrupt the cell cycle and trigger apoptotic pathways.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-14(2)22-25-26-23(29-22)20-12-17-9-5-6-11-19(17)27(20)13-21(28)24-18-10-7-8-15(3)16(18)4/h5-12,14H,13H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZHBUQWDQIARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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